molecular formula C10H22O2 B1670011 1,10-Decanediol CAS No. 112-47-0

1,10-Decanediol

Cat. No. B1670011
CAS RN: 112-47-0
M. Wt: 174.28 g/mol
InChI Key: FOTKYAAJKYLFFN-UHFFFAOYSA-N
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Description

1,10-Decanediol is a chemical compound with the formula C10H22O2 . It is also known by other names such as Decamethylene glycol, Decamethylenediol, Decane-1,10-diol, 1,10-Decamethylene diol, 1,6-Bis (2-hydroxyethyl)hexane, 1,10-Decamethylene glycol, α,ω-Decanediol, and 1,10-Dihydroxydecane . It is used as an intermediate in the production of polyesters and is also used in essence, perfumes, and pharmaceuticals .


Synthesis Analysis

1,10-Decanediol can be synthesized from furfural through a green and efficient method. This method involves a tandem benzoin condensation and hydrodeoxygenation reaction. During the benzoin condensation, furfural is catalyzed into furoin in a quantitative yield by the immobilized NHC catalyst under solvent-free conditions . It can also be produced from sebacic acid by a hydrogenation process .


Molecular Structure Analysis

The molecular structure of 1,10-Decanediol is available as a 2D Mol file or as a computed 3D SD file . The molecule contains a total of 33 bonds, including 11 non-H bonds, 9 rotatable bonds, 2 hydroxyl groups, and 2 primary alcohols .


Chemical Reactions Analysis

The chemical reactions involving 1,10-Decanediol are primarily related to its synthesis. As mentioned earlier, it can be synthesized from furfural through a tandem benzoin condensation and hydrodeoxygenation reaction .


Physical And Chemical Properties Analysis

1,10-Decanediol has a molecular weight of 174.2805 . Its melting point ranges from 343.3 K to 345.8 K . The heat of vaporization varies with temperature, ranging from 113.7 kJ/mol to 126.6 kJ/mol .

Scientific Research Applications

Thermochemical Properties

1,10-Decanediol has been studied thermochemically using adiabatic calorimetry and thermoanalytical techniques. Key findings include its low-temperature heat capacities, a solid-liquid phase transition, and properties related to thermal decomposition and conductivity (Li et al., 1999).

Structural Applications

Research has synthesized derivatives of 1,10-decanediol that exist in unique conformations, like a U-shaped or Z-shaped conformation. This is achieved through the introduction of methyl groups and a defined double bond (Hoffmann et al., 1997).

Polymer Synthesis

1,10-Decanediol plays a crucial role in the synthesis of various polymers. For instance, it has been used in the synthesis of a triblock copolymer, combining enzymatic condensation polymerization and ATRP (Li et al., 2006). Another study focused on the liquid-solid phase transition of 1,10-decanediol and its potential as a thermal energy-storing material (Lu Qing-ning, 2006).

Molecular Mobility Studies

1,10-Decanediol has been used to investigate the intramolecular mobility of spin-labelled polymers in solution, providing insights into the behavior of polymer chains at the molecular level (Sundholm et al., 1984).

Modified Poly(ethylene terephthalate)

Research involving 1,10-decanediol-modified poly(ethylene terephthalate) (PET) has shown that the formation of hydrogen bonds in PETAs improves their thermal stability, rheology, and mechanical properties, offering potential applications in packaging materials (Gao et al., 2020).

Agricultural Applications

Although not directly related to 1,10-decanediol, research on 1,9-decanediol as a biological nitrification inhibitor in agriculture indicates a potential area of exploration for similar compounds like 1,10-decanediol. This compound was found to inhibit soil nitrification and showed promise as an effective inhibitor for soil ammonia-oxidizing bacteria and archaea (Lu et al., 2019).

Chemical Synthesis

1,10-Decanediol has been utilized in the synthesis of various chemicals, such as in the production of 10-hydroxydecanoic acid from raw castor oil or methyl ricinoleate (Diamond & Applewhite, 1967). It has also been used in creating a range of polycarbonate and copolycarbonate macrodiols, influencing the properties of polyurethanes (Gunatillake et al., 1998).

Pharmaceutical Research

1,10-Decanediol has been used in the development and applications of injectable poly(ortho esters) for pain control and periodontal treatment, highlighting its potential in biomedical applications (Helle et al., 2002).

Environmental and Safety Analysis

Studies have been conducted to identify and analyze contaminants associated with 1,10-decanediol-based compounds, such as gemcadiol, emphasizing the importance of purity in pharmaceutical applications (Philip & Szulczewski, 1980).

Safety And Hazards

1,10-Decanediol should be handled with care to avoid contact with skin and eyes, and inhalation of dust, mist, or vapors should be avoided . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

decane-1,10-diol
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InChI

InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FOTKYAAJKYLFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H22O2
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

30444-76-9, 31762-66-0
Record name 1,10-Decanediol, homopolymer
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Record name Poly(decamethylene oxide)
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DSSTOX Substance ID

DTXSID3059420
Record name 1,10-Decanediol
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Molecular Weight

174.28 g/mol
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Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS]
Record name Decamethylene glycol
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Product Name

1,10-Decanediol

CAS RN

112-47-0
Record name 1,10-Decanediol
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Record name Decamethylene glycol
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Record name 1,10-Decanediol
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Record name 1,10-Decanediol
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Record name Decane-1,10-diol
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Record name 1,10-DECANEDIOL
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Synthesis routes and methods

Procedure details

In step 2 a di-aldehyde molecule is formed in solution by reacting sebacic acid with thionyl chloride or sulfur oxychloride (SOCl2) to form Sebacoyl chloride. The resultant Sebacoyl chloride is reacted with LiAl[t-OButyl]3H and diglyme to yield 1,10-decanediol as shown below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,420
Citations
N Nakamura, T Sato - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
An all-trans conformation is observed in the hydro-carbon skeleton of the title compound, C10H2202, and both terminal hydroxyl groups are also trans. The centrosymmetric molecules …
Number of citations: 25 scripts.iucr.org
L Li, ZC Tan, SH Meng, YJ Song - Thermochimica acta, 1999 - Elsevier
A thermochemical study of 1,10-decanediol has been performed using adiabatic calorimetry and thermoanalytical techniques. The low-temperature heat capacities of 1,10-decanediol …
Number of citations: 15 www.sciencedirect.com
RA Harris, H Van der Walt, PM Shumbula - Journal of Molecular Structure, 2013 - Elsevier
By using molecular dynamics in canonical ensemble (constant atom number, volume and temperature (NVT)) the adsorption of Sebacic Acid (SA) and 1,10-Decanediol (DD) …
Number of citations: 24 www.sciencedirect.com
M Kluge, L Papadopoulos, A Magaziotis… - ACS Sustainable …, 2020 - ACS Publications
The synthesis of polyamides and poly(ester amide)s derived from 2,5-furandicarboxylic acid frequently leads to amorphous polymeric materials. Formation of intramolecular hydrogen …
Number of citations: 20 pubs.acs.org
CQ Deng, QZ Jiang, J Deng, Y Fu - Green chemistry, 2021 - pubs.rsc.org
A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate. 92% yield of the acetates was obtained through the tandem …
Number of citations: 7 pubs.rsc.org
J Shen, Z Cai, C Wang, X Liu, R Zheng - Thermochimica Acta, 2020 - Elsevier
Stearic acid (SA)/1, 10-decanediol (DDL) binary eutectic was prepared via melt blending technique. The thermal performances of SA, DDL, and the SA-DDL binary mixtures were …
Number of citations: 6 www.sciencedirect.com
KJ Pennisi, EH Chimowitz - Journal of Chemical and Engineering …, 1986 - ACS Publications
A flow system was used to measure the equilibrium solubilities of 1, 10-decanedlol In supercritical carbon dioxide at three temperatures and a range of pressures. The equilibrium …
Number of citations: 39 pubs.acs.org
G Wang, J Song - Journal of Applied Polymer Science, 2021 - Wiley Online Library
Two kinds of bio‐based polyesters were synthesized from 1,10‐decanediol (DD), dimethyl terephthalate (DMT) or 2,6‐naphthalene dicarboxylic acid (NDCA). Chemical structure, …
Number of citations: 6 onlinelibrary.wiley.com
MJ Diamond, TH Applewhite - Journal of the American Oil …, 1967 - Wiley Online Library
The 10‐hydroxydecanoic acid is formed in good yield when raw castor oil or methyl ricinoleate is fused with alkali in the presence of a high‐boiling unhindered primary or secondary …
Number of citations: 17 aocs.onlinelibrary.wiley.com
P Knauth, R Sabbah - Canadian journal of chemistry, 1990 - cdnsciencepub.com
The enthalpies of combustion and sublimation or vaporization of the title compounds were determined on milligram samples and used to derive, at 298.15 K, the enthalpies of formation …
Number of citations: 36 cdnsciencepub.com

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